molecular formula C13H17ClN2O B1624570 1-(Piperidin-4-yl)indolin-2-one hydrochloride CAS No. 58562-44-0

1-(Piperidin-4-yl)indolin-2-one hydrochloride

Cat. No.: B1624570
CAS No.: 58562-44-0
M. Wt: 252.74 g/mol
InChI Key: DKQXXXXLBZVWOA-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)indolin-2-one hydrochloride is a heterocyclic compound featuring an indolin-2-one core substituted at the 1-position with a piperidin-4-yl group.

Properties

IUPAC Name

1-piperidin-4-yl-3H-indol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c16-13-9-10-3-1-2-4-12(10)15(13)11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQXXXXLBZVWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459504
Record name 1-(Piperidin-4-yl)indolin-2-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58562-44-0
Record name 1-(Piperidin-4-yl)indolin-2-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination and Hydrogenolysis Pathways

A foundational approach involves the coupling of piperidine derivatives with indolin-2-one precursors via reductive amination or hydrogenolysis. For example, 3-(piperidin-4-yl)indolin-2-one hydrochloride (CAS 79098-85-4), a positional isomer, is synthesized through hydrogenation of 1,3-dihydro-3-[1-(phenylmethyl)-4-piperidinylidene]-2H-indol-2-one using palladium on activated charcoal (5% Pd/C) under 2574.3 Torr H₂ pressure in methanol and acetic acid at 40°C for 5 hours. This method achieves an 86.5% yield, with subsequent hydrochloride salt formation.

For the target 1-substituted analog, analogous protocols could employ:

  • N-alkylation of indolin-2-one with 4-chloropiperidine derivatives
  • Buchwald-Hartwig coupling to install the piperidine moiety at position 1
  • Reductive cyclization of nitro precursors with piperidine-containing aldehydes

Spirocyclic Intermediate Utilization

Spiro[indoline-3,4'-piperidin]-2-one hydrochloride (CAS 356072-46-3) synthesis demonstrates the viability of spirocyclic intermediates for piperidine-indolinone fusion. Key steps include:

  • Mannich-type cyclization between oxindole and benzylbis(2-chloroethyl)amine using NaH in THF at 90°C
  • Catalytic hydrogenolysis (10% Pd/C, H₂, MeOH, 20°C, 15h) to remove benzyl protecting groups (78% yield)

Adapting this strategy for 1-substitution would require modifying the electrophilic partner to target position 1 instead of position 3.

Comparative Analysis of Reaction Conditions

Hydrogenation Optimization

Critical parameters for successful piperidine deprotection and indolinone stability:

Parameter Optimal Range Effect on Yield
Hydrogen Pressure 2500-3000 Torr Maximizes Pd/C activity
Temperature 40-50°C Balances reaction rate vs. decomposition
Catalyst Loading 5-10% Pd/C Complete benzyl group removal
Acid Co-solvent Acetic Acid (0.5-1M) Stabilizes hydrochloride salt

Prolonged reaction times (>8h) at elevated temperatures (>60°C) lead to indolinone ring degradation.

Alternative Protecting Group Strategies

While benzyl groups dominate literature protocols, emerging alternatives show promise:

  • Alloc Protection (Allyloxycarbonyl):
    • Removable via Pd(0)/PhSiH₃ under mild conditions
    • Avoids high-pressure hydrogenation equipment
  • Boc Protection :
    • Acid-labile; compatible with indolinone stability
    • Enables orthogonal deprotection sequences

Mechanistic Considerations in Piperidine Coupling

Electrophilic Aromatic Substitution Dynamics

Positional selectivity in indolinone functionalization arises from:

  • Electronic effects : C3 position activation by electron-donating lactam oxygen
  • Steric factors : C1 substitution hindered by adjacent carbonyl group

Overcoming C3 preference for C1 functionalization requires:

  • Directed ortho-metalation : Using DMG (Directing Metalation Groups) at C7
  • Radical coupling : Employing Barton-type intermediates

Transition Metal-Catalyzed Approaches

Recent advances in C–N cross-coupling show potential:

Catalyst System Substrate Pairing Yield Range
Pd(OAc)₂/Xantphos Indolin-2-one + 4-iodopiperidine 45-60%
CuI/1,10-phenanthroline N-H indolinone + piperidinylboronic ester 38-52%

Challenges persist in avoiding over-oxidation of indolinone and managing piperidine basicity during coupling.

Analytical Characterization Benchmarks

Spectral Data Correlations

Authentic 1-(piperidin-4-yl)indolin-2-one hydrochloride should exhibit:

¹H NMR (400 MHz, D₂O):

  • δ 1.72–1.85 (m, 2H, piperidine H-3)
  • δ 2.05–2.18 (m, 2H, piperidine H-5)
  • δ 2.95–3.10 (m, 2H, piperidine H-2)
  • δ 3.35–3.48 (m, 2H, piperidine H-6)
  • δ 6.92 (d, J=7.6 Hz, 1H, indole H-4)
  • δ 7.04 (t, J=7.6 Hz, 1H, indole H-5)
  • δ 7.22 (t, J=7.6 Hz, 1H, indole H-6)
  • δ 7.42 (d, J=7.6 Hz, 1H, indole H-7)

LC-MS (ESI+):

  • m/z 231.1 [M+H]⁺ (calculated for C₁₃H₁₅N₂O)
  • Characteristic loss of HCl (Δ36 Da)

Scale-Up Considerations and Process Optimization

Critical Quality Attributes (CQAs)

  • Particle size distribution : <50μm for consistent solubility
  • Residual solvent levels : <500ppm methanol, <300ppm acetic acid
  • Chiral purity : >99.5% ee (if applicable)

Industrial-Scale Hydrogenation Parameters

Parameter Lab Scale Pilot Plant
Reactor Volume 0.5 L 500 L
H₂ Pressure 2574 Torr 2500 Torr
Catalyst Reuse Single-use 3 cycles max
Cooling System Ice bath Jacketed reactor

Maintaining pH 4-5 during hydrochloride salt formation prevents indolinone ketoenol tautomerization.

Comparison with Similar Compounds

Key Research Findings and Implications

  • Dual NOP/MOP Agonists: Compounds like SR16435 and buprenorphine demonstrate that NOP receptor activation modulates MOP efficacy, highlighting the therapeutic complexity of mixed agonists .
  • Positional Isomerism : The 1- vs. 3-substitution on indolin-2-one significantly impacts receptor engagement, warranting further structure-activity relationship (SAR) studies .
  • Synthetic Utility: Simpler analogs like the target compound may serve as scaffolds for developing selective NOP or MOP ligands with optimized pharmacokinetics .

Biological Activity

1-(Piperidin-4-yl)indolin-2-one hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H16N2OC_{13}H_{16}N_{2}O, with a structure characterized by an indolin-2-one core linked to a piperidine ring. This unique structure contributes to its biological properties.

This compound exhibits multiple mechanisms of action, primarily through its interaction with specific molecular targets. It is believed to modulate various signaling pathways involved in cell proliferation and apoptosis:

  • Inhibition of Kinases : The compound may inhibit certain kinases involved in cancer cell signaling, leading to reduced tumor growth.
  • Induction of Apoptosis : It has been shown to trigger apoptosis in cancer cells, which is critical for its anticancer activity.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-718.42 ± 0.45
PC31.89 ± 0.6
HCCLM33.1

The compound shows particularly potent activity against prostate cancer cells, with an IC50 value of 1.89 µM, indicating strong potential for therapeutic use.

Antimicrobial Activity

In addition to its anticancer properties, the compound also exhibits antimicrobial activity. Studies have shown moderate efficacy against both Gram-positive and Gram-negative bacteria:

Bacterial Strain MIC (mg/ml)
K. pneumoniae3.125
S. aureus6.25
E. coli12.5

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Study on Anticancer Properties

A comprehensive study evaluated the anticancer effects of various indolinone derivatives, including this compound. The study highlighted that derivatives with specific substitutions exhibited enhanced activity against cancer cell lines compared to standard treatments like cisplatin .

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of indolinone derivatives, revealing that those containing a pyridyl moiety showed superior activity against Candida species, with MIC values as low as 3.1 mg/ml . This underscores the potential of modifying the structure to enhance biological activity.

Q & A

Q. Table 1. Reaction Optimization Parameters

ParameterConditions TestedOptimal ValueReference
CatalystHCl, H₂SO₄, AcOHHCl (1.2 equiv)
Temperature50°C, 70°C, 90°C70°C
SolventDMF, THF, TolueneDMF

Q. Table 2. Analytical Validation Criteria

TechniqueAcceptance CriteriaKey ObservationsReference
¹H NMRPeak integration ±5%δ 7.2–7.5 ppm (aryl)
HPLCPurity ≥95% (area%)Retention time 8.2 min

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Piperidin-4-yl)indolin-2-one hydrochloride
Reactant of Route 2
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1-(Piperidin-4-yl)indolin-2-one hydrochloride

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